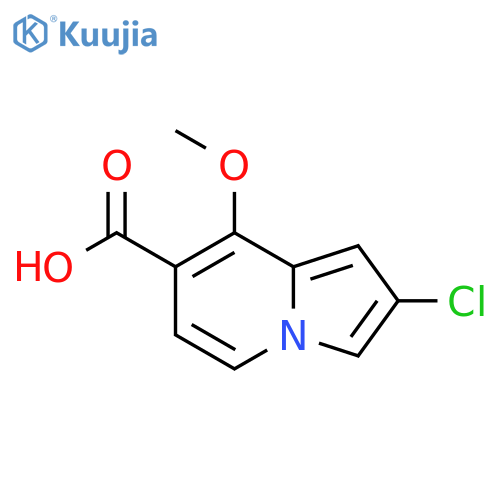Cas no 1706443-24-4 (2-Chloro-8-methoxy-indolizine-7-carboxylic acid)

1706443-24-4 structure
商品名:2-Chloro-8-methoxy-indolizine-7-carboxylic acid
CAS番号:1706443-24-4
MF:C10H8ClNO3
メガワット:225.628421783447
CID:5171482
2-Chloro-8-methoxy-indolizine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-8-methoxy-indolizine-7-carboxylic acid
-
- インチ: 1S/C10H8ClNO3/c1-15-9-7(10(13)14)2-3-12-5-6(11)4-8(9)12/h2-5H,1H3,(H,13,14)
- InChIKey: ASEZPCXRJSCRTQ-UHFFFAOYSA-N
- ほほえんだ: C1=C2N(C=CC(C(O)=O)=C2OC)C=C1Cl
2-Chloro-8-methoxy-indolizine-7-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM246095-10g |
2-Chloro-8-methoxyindolizine-7-carboxylic acid |
1706443-24-4 | 97% | 10g |
$*** | 2023-03-30 | |
| Chemenu | CM246095-5g |
2-Chloro-8-methoxyindolizine-7-carboxylic acid |
1706443-24-4 | 97% | 5g |
$*** | 2023-03-30 | |
| Chemenu | CM246095-1g |
2-Chloro-8-methoxyindolizine-7-carboxylic acid |
1706443-24-4 | 97% | 1g |
$*** | 2023-03-30 |
2-Chloro-8-methoxy-indolizine-7-carboxylic acid 関連文献
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
1706443-24-4 (2-Chloro-8-methoxy-indolizine-7-carboxylic acid) 関連製品
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
